molecular formula C14H14BrNO4 B13881855 ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate

ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate

Cat. No.: B13881855
M. Wt: 340.17 g/mol
InChI Key: IAELCVQXPVEULE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes an ethyl ester, an acetyloxy group, a bromine atom, and a methyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the acetyloxy and bromo groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The presence of the acetyloxy and bromo groups may enhance its binding affinity and selectivity for certain targets, leading to its observed biological activities.

Comparison with Similar Compounds

Ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C14H14BrNO4/c1-4-19-14(18)13-7(2)16-11-6-10(15)12(5-9(11)13)20-8(3)17/h5-6,16H,4H2,1-3H3

InChI Key

IAELCVQXPVEULE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC(=O)C)Br)C

Origin of Product

United States

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